

Reported SVR Rates for Samatasvir Combination Therapies

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Compound Focus: Samatasvir

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Trial Name	Combination Regimen	HCV Genotype	Patient Population	SVR Rate	Metric
HELIX-1 [1]	Samatasvir + Simeprevir + Ribavirin	1b and 4	Treatment-naive, non-cirrhotic	85% (17/20 patients)	SVR4 (50 mg dose)
HELIX-1 [1]	Samatasvir + Simeprevir + Ribavirin	1b and 4	Treatment-naive, non-cirrhotic	76% (16/21 patients)	SVR4 (100 mg dose)
HELIX-1 [1]	Samatasvir + Simeprevir + Ribavirin	1b and 4	Treatment-naive, non-cirrhotic	53% (10/19 patients)	SVR4 (150 mg dose)
HELIX-2 [2]	Samatasvir + Simeprevir + TMC647055/r ± Ribavirin	1	Treatment-naive or interferon-relapsed	Data not publicly reported	SVR12 (Trial completed)

Experimental Protocol Details

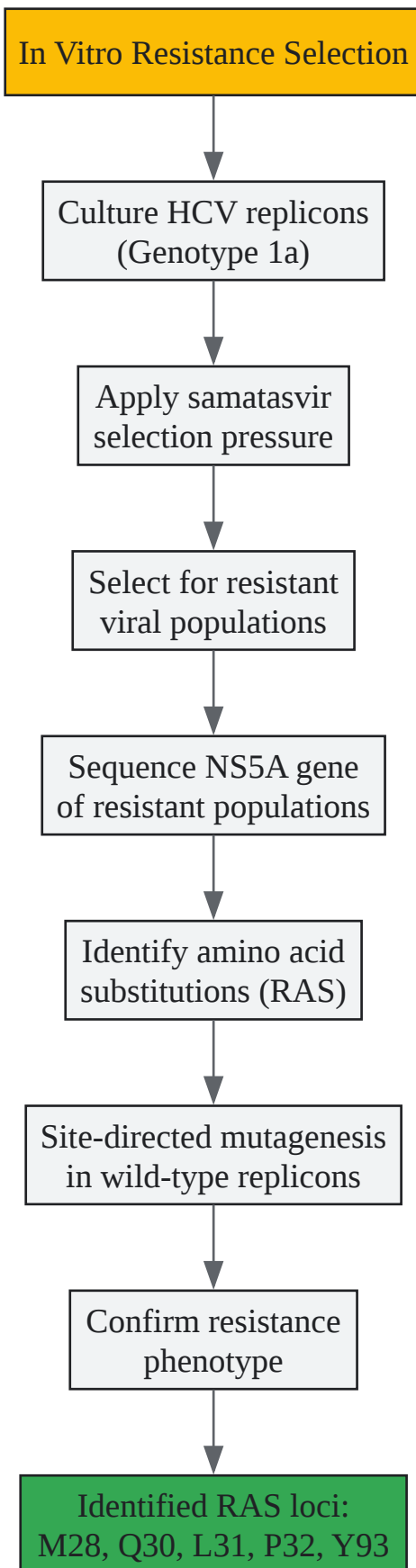
The data in the table comes from Phase II clinical trials, which followed standardized methodologies to evaluate the safety and efficacy of the drug combinations [3] [2].

- **Trial Design:** The trials were **randomized, open-label studies**. HELIX-1 featured parallel groups testing different doses of **samatasvir**, while HELIX-2 evaluated the regimen with and without ribavirin [3] [1] [2].
- **Treatment Regimen:** Patients received the all-oral, direct-acting antiviral combination for **12 weeks**. Dosing was typically once daily for each drug [2].
- **Primary Endpoints:** The primary measures of efficacy were **Sustained Virologic Response (SVR)**, which means the hepatitis C virus was undetectable in the patient's blood after treatment ended. The most common metrics were:
 - **SVR4:** Virus undetectable 4 weeks after the end of treatment [1].
 - **SVR12:** Virus undetectable 12 weeks after the end of treatment; this is the contemporary gold standard for defining a cure [3] [4].
- **Patient Monitoring:** Viral load (HCV RNA) was regularly measured through blood tests to monitor progress and confirm SVR [1] [4].

Mechanism of Action and Resistance Profile

Samatasvir was investigated as a key component of all-oral, interferon-free regimens, representing a significant shift from older HCV treatments [5].

- **Drug Class and Target:** **Samatasvir** is a **NS5A inhibitor**. The NS5A protein is essential for viral replication and assembly, though the exact mechanism by which its inhibitors work was not fully understood at the time [6] [5].
- **In Vitro Potency and Resistance:** Pre-clinical studies showed **samatasvir** was a **selective, low-picomolar inhibitor** of HCV replication. Resistance selection experiments identified that amino acid changes at positions M28, Q30, L31, P32, and Y93 in the NS5A protein could confer resistance to the drug [6]. The following diagram illustrates the resistance selection and analysis workflow from these early studies.



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Key Context and Limitations of the Data

When interpreting this data, please consider the following crucial points:

- **Historical Data:** The clinical data for **samatasvir** is from **2013-2014**. The drug's development was likely discontinued, as it is not mentioned in later reviews of approved HCV medications [4] [5].
- **Evolving Standard of Care:** During this period, HCV therapy was rapidly evolving. The goals were to achieve high SVR rates with all-oral, pan-genotypic regimens, shorter treatment durations, and fewer side effects [7] [5]. **Samatasvir** was part of this early wave of investigation.
- **SVR4 vs SVR12:** The available results for HELIX-1 are for **SVR4**. While achieving SVR4 is a positive indicator, **SVR12 is the stronger, accepted benchmark for a virological cure** in modern practice [4]. The final SVR12 rates for this trial were not provided in the search results.

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